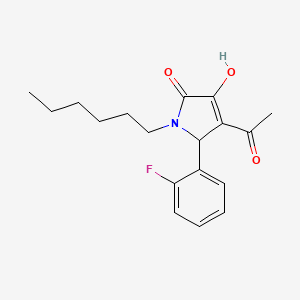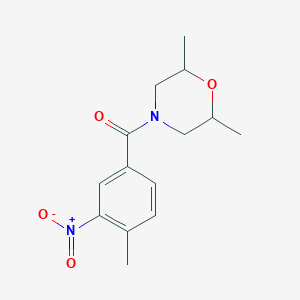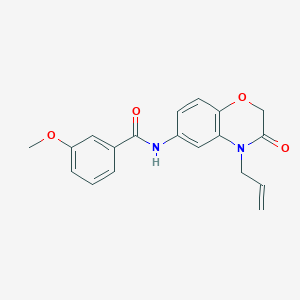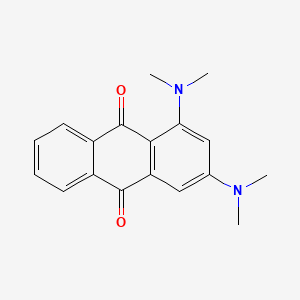
1,3-bis(dimethylamino)anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(dimethylamino)anthra-9,10-quinone, also known as DMAQA, is a synthetic organic compound that has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedicine. DMQA is a redox-active molecule that can undergo reversible oxidation and reduction reactions, which makes it a versatile tool for studying electron transfer processes in biological and chemical systems.
Wirkmechanismus
The mechanism of action of DMQA is based on its ability to undergo reversible oxidation and reduction reactions. DMQA can accept or donate electrons, which makes it a redox-active molecule. In biological systems, DMQA can interact with various biomolecules such as proteins, DNA, and lipids, which can lead to changes in their structure and function. DMQA has been shown to induce oxidative stress in cells, which can lead to apoptosis or cell death.
Biochemical and Physiological Effects:
DMQA has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that DMQA can induce oxidative stress in cells, which can lead to apoptosis or cell death. DMQA has also been shown to inhibit the activity of various enzymes such as cytochrome P450 and xanthine oxidase. In vivo studies have shown that DMQA can have anti-inflammatory and analgesic effects, as well as potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
DMQA has several advantages as a redox-active molecule for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of applications. DMQA can also undergo reversible oxidation and reduction reactions, which makes it a versatile tool for studying electron transfer processes in biological and chemical systems. However, DMQA also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on DMQA. One area of interest is the development of new synthetic methods for DMQA and related compounds. Another area of interest is the use of DMQA in the development of new materials for organic electronics and biomedicine. DMQA has also been studied for its potential as an anticancer agent, and further research is needed to explore its mechanism of action and potential therapeutic applications. Finally, DMQA can be used as a tool for studying electron transfer processes in biological and chemical systems, and further research is needed to explore its potential applications in these fields.
Synthesemethoden
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. One of the most commonly used methods involves the reaction of 9,10-anthraquinone with two equivalents of dimethylamine in the presence of a catalyst such as boron trifluoride etherate. The resulting product can be purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMQA has been extensively studied for its potential applications in various scientific fields, including materials science, organic electronics, and biomedicine. In materials science, DMQA has been used as a redox-active dopant for conducting polymers, which can be used for the development of organic electronic devices such as solar cells and sensors. In organic electronics, DMQA has been used as a building block for the synthesis of redox-active molecules that can be incorporated into electronic devices. In biomedicine, DMQA has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1,3-bis(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)11-9-14-16(15(10-11)20(3)4)18(22)13-8-6-5-7-12(13)17(14)21/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXJANEPXXXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C(=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxybenzamide](/img/structure/B4919376.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4919378.png)
![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919391.png)
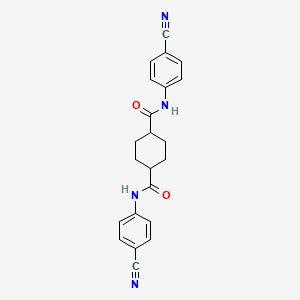
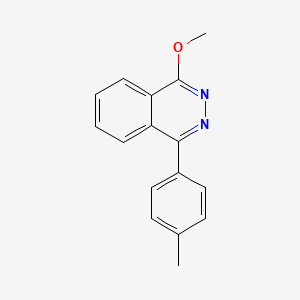
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4919417.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4919421.png)
![diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)
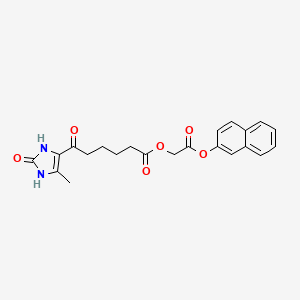
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)
